molecular formula C17H21N5O4S2 B13358270 6-(2,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13358270
M. Wt: 423.5 g/mol
InChI Key: BMTAIQGXSBMADJ-UHFFFAOYSA-N
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Description

2-Morpholino-2-oxoethyl 2-(methylthio)nicotinate is a synthetic nicotinic acid derivative characterized by a pyridine ring substituted with a methylthio (-SMe) group at the 2-position and a morpholino-2-oxoethyl ester moiety. The morpholino group enhances solubility in polar solvents, while the methylthio group contributes to electronic modulation of the aromatic system.

Properties

Molecular Formula

C17H21N5O4S2

Molecular Weight

423.5 g/mol

IUPAC Name

6-(2,4-dimethoxyphenyl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H21N5O4S2/c1-25-12-4-5-13(14(10-12)26-2)16-20-22-15(18-19-17(22)27-16)11-6-8-21(9-7-11)28(3,23)24/h4-5,10-11H,6-9H2,1-3H3

InChI Key

BMTAIQGXSBMADJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, including the formation of the triazole and thiadiazole rings, followed by the introduction of the 2,4-dimethoxyphenyl and methylsulfonyl-piperidinyl groups. Common reagents used in these reactions include hydrazine derivatives, sulfur-containing compounds, and various catalysts to facilitate ring formation and functional group modifications.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: As a probe to study biological processes and interactions at the molecular level.

    Medicine: Potential therapeutic applications, including as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: Use in the development of new materials, catalysts, or other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-(2,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: Biological pathways that are affected by the compound’s action, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences and similarities between 2-Morpholino-2-oxoethyl 2-(methylthio)nicotinate and related compounds from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Profile Primary Applications
2-Morpholino-2-oxoethyl 2-(methylthio)nicotinate C₁₃H₁₇N₂O₄S 297.35 Nicotinate ester, morpholino, methylthio Moderate in DMSO/chloroform Research (hypothesized)
Methyl 5-amino-1-benzothiophene-2-carboxylate C₁₀H₉NO₂S 223.25 Benzothiophene, methyl ester, amino Low in water; soluble in DMSO Laboratory chemicals
2-(Methylthio)phenol C₇H₈OS 140.20 Phenol, methylthio Ethanol-soluble Pollinator attraction systems
Key Observations:
  • Morpholino vs. Benzothiophene Core: The morpholino group in the target compound likely improves water solubility compared to the hydrophobic benzothiophene core in Methyl 5-amino-1-benzothiophene-2-carboxylate .
  • Ester Reactivity: The morpholino-2-oxoethyl ester may exhibit slower hydrolysis than the methyl ester in the benzothiophene derivative due to steric hindrance, enhancing metabolic stability in biological systems.
  • Methylthio Electronic Effects: The methylthio group in the target compound’s pyridine ring donates electron density via resonance, contrasting with its electron-withdrawing effect in phenolic systems like 2-(methylthio)phenol .
Insights:
  • The target compound’s lower predicted LogP (vs. the benzothiophene derivative) suggests better aqueous compatibility, aligning with its morpholino group’s hydrophilicity.
  • The solid-state stability of 2-(methylthio)phenol contrasts with the likely liquid or semi-solid nature of the ester-containing analogs.

Biological Activity

The compound 6-(2,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic molecule that has attracted significant interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of 1,2,4-triazoles and thiadiazoles , which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

  • Molecular Formula: C17H21N5O4S2
  • Molecular Weight: 423.5 g/mol
  • IUPAC Name: 6-(2,4-dimethoxyphenyl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Antimicrobial Activity

Research has shown that compounds within the triazole and thiadiazole classes exhibit significant antimicrobial properties. For instance:

  • A study highlighted that derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles demonstrated potent activity against various bacterial strains including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were comparable to established antibiotics such as streptomycin and ampicillin .

Anticancer Properties

The anticancer potential of triazole-based compounds has been documented extensively:

  • Compounds similar to the one in focus have shown efficacy in inhibiting cancer cell proliferation through various mechanisms including apoptosis and cell cycle arrest. A review noted that triazole derivatives can act as inhibitors of specific kinases involved in cancer progression .

Neuroprotective Effects

Neuroprotective properties have also been attributed to certain triazole derivatives:

  • Studies suggest that these compounds may modulate neurotransmitter systems and exhibit antioxidant activities that protect neuronal cells from oxidative stress. This is particularly relevant for conditions such as Alzheimer's disease .

Anti-inflammatory Activity

The anti-inflammatory effects of triazole derivatives are noteworthy:

  • Research indicates that these compounds can inhibit inflammatory pathways and cytokine production, making them potential candidates for treating inflammatory diseases .

Table 1: Biological Activities of 6-(2,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Activity TypeObserved EffectReference
AntimicrobialSignificant activity against Gram-positive and Gram-negative bacteria
AnticancerInhibition of cancer cell proliferation
NeuroprotectiveModulation of neurotransmitter systems
Anti-inflammatoryInhibition of cytokine production

Case Study 1: Antimicrobial Activity Evaluation

In a study conducted by Aggarwal et al., various derivatives of triazolo-thiadiazoles were evaluated for their antimicrobial activity against multiple bacterial strains. The results indicated that certain derivatives had MIC values significantly lower than traditional antibiotics like streptomycin. This suggests a promising avenue for developing new antimicrobial agents based on this scaffold .

Case Study 2: Anticancer Mechanisms

A comprehensive review on the anticancer properties of triazole derivatives highlighted several mechanisms through which these compounds exert their effects. Notably, they were found to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. These findings emphasize the potential role of the compound in cancer therapy .

Q & A

Q. Key Reaction Conditions :

StepReagents/CatalystsTemperatureYield
CyclizationPOCl₃, NaH80–100°C60–75%
SulfonylationMethylsulfonyl chloride, Et₃NRT85–90%

Structural Characterization

Q: How can researchers characterize purity and structural integrity? A: Use a combination of:

  • Spectroscopy :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; piperidinyl protons at δ 2.5–3.5 ppm) .
    • IR : Confirm sulfonyl (S=O stretch at ~1150 cm⁻¹) and triazole (C=N stretch at ~1600 cm⁻¹) groups .
  • Chromatography : HPLC with UV detection (retention time consistency) .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H⋯π bonds) .

Preliminary Biological Activities

Q: What biological activities are reported for similar triazolo-thiadiazoles? A: Derivatives show:

  • Antifungal Activity : Inhibition of fungal lanosterol 14α-demethylase (CYP51) via molecular docking (binding energy: −9.2 kcal/mol) .
  • Anti-inflammatory : Suppression of TNF-α production in macrophage models .
  • Anticancer : IC₅₀ values of 8–15 µM against HeLa cells, linked to apoptosis induction .

Q. Structure-Activity Relationship (SAR) Insights :

Substituent PositionModificationBioactivity Impact
6-aryl2,4-Dimethoxy vs. 3,5-dimethoxyEnhanced CYP51 binding with 2,4-substitution
3-piperidinylMethylsulfonyl vs. non-sulfonylatedImproved solubility and target affinity

Synthetic Yield Optimization

Q: How can synthetic yields be optimized? A: Critical factors include:

  • Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki couplings (yield increases from 50% to 85%) .
  • Reaction Time : Prolong cyclization to 12–16 hours for >90% conversion .
  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Workup : Neutralize POCl₃ with NaHCO₃ post-cyclization to prevent decomposition .

Substituent Effects on Bioactivity

Q: How do 6-position aryl modifications influence bioactivity? A:

  • 2,4-Dimethoxy vs. 3,5-Dimethoxy : 2,4-substitution enhances π-stacking with hydrophobic enzyme pockets (e.g., CYP51), while 3,5-substitution reduces potency by 40% .
  • Electron-Withdrawing Groups : Nitro or halogens at the 4-position increase electrophilicity, improving enzyme inhibition (e.g., IC₅₀ reduction from 20 µM to 12 µM) .

Methodological Tip : Perform comparative molecular docking (AutoDock Vina) to predict substituent effects .

Resolving Bioactivity Contradictions

Q: How to address conflicting bioactivity data across studies? A:

  • Control for Variables : Compare assay conditions (e.g., cell line variability, incubation time) .
  • Validate Target Engagement : Use isothermal titration calorimetry (ITC) to confirm direct binding .
  • Meta-Analysis : Pool data from structurally analogous compounds (e.g., triazolo-thiadiazoles with varying aryl groups) to identify trends .

Case Study : Discrepancies in antifungal activity (IC₅₀: 5–25 µM) were resolved by standardizing inoculum size and culture media .

Computational Binding Predictions

Q: What computational methods predict binding affinity with fungal targets? A:

  • Docking Simulations : Use Schrödinger Suite or MOE to model interactions with CYP51 (PDB: 3LD6). Focus on hydrophobic contacts between methoxyphenyl and heme propionates .
  • MD Simulations : Run 100-ns trajectories (AMBER) to assess binding stability (RMSD < 2.0 Å indicates robust interaction) .
  • QSAR Models : Correlate logP values (2.5–3.5) with antifungal potency (R² = 0.78) .

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